molecular formula C21H23F2NO.HCl B1663677 AHN 1-055 (hydrochloride) CAS No. 202646-03-5

AHN 1-055 (hydrochloride)

Cat. No. B1663677
M. Wt: 379.9 g/mol
InChI Key: YOORVSGDAHWVMC-IIPFOPBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHN 1-055 hydrochloride, also known as 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride, is a dopamine uptake inhibitor . It binds with high affinity to the dopamine transporter (DAT) . It has been used in research for the development of treatments for cocaine abuse .


Molecular Structure Analysis

The molecular structure of AHN 1-055 hydrochloride consists of a bicyclic tropane ring system with a methoxy group attached to one of the carbons. This methoxy group is further substituted with two 4-fluorophenyl groups .


Physical And Chemical Properties Analysis

AHN 1-055 hydrochloride is a solid compound with a molecular weight of 379.87 . Its chemical formula is C21H24ClF2NO . It is soluble in DMSO and water .

Relevant Papers One relevant paper is "Investigation of the potential pharmacokinetic and pharmacodynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis" . This study evaluated the pharmacokinetics and dopamine release of AHN 1-055 in the presence of cocaine .

Scientific Research Applications

Application Summary

AHN 1-055 hydrochloride is known to be an inhibitor of the dopamine transporter (DAT) and dopamine uptake . This makes it a potential tool in the study of dopamine-related neurological processes and disorders.

Methods of Application

In one study, AHN 1-055 hydrochloride was administered intravenously to adult male Sprague Dawley rats at a dosage of 5 mg/kg . The compound was likely dissolved in a suitable solvent such as DMSO before administration .

Results and Outcomes

The study found that AHN 1-055 hydrochloride inhibited the uptake of brain dopamine with an IC50 (half maximal inhibitory concentration) of 311.8 ng/ml . The maximum concentration (Cmax) in the plasma was 1.48 mg/L, and the compound had a terminal elimination half-life of 7.69 hours due to a plasma clearance rate of 1.8L/h/kg and a volume of distribution of 18.7 L/kg .

properties

IUPAC Name

3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOORVSGDAHWVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha-Bis-(4-fluorophenyl) methoxytropane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AFA Moumbock, HTT Tran, E Lamy… - Archiv der …, 2023 - Wiley Online Library
Host cell entry of severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) is facilitated via priming of its spike glycoprotein by the human transmembrane protease serine 2 (…
Number of citations: 3 onlinelibrary.wiley.com
AFA Moumbock, HTT Tran, E Lamy… - … Drug Discovery through …, 2022 - d-nb.info
Host cell entry of SARSCoV2 is facilitated via priming of its spike glycoprotein by the human transmembrane protease serine 2 (TMPRSS2). Although camostat and nafamostat are two …
Number of citations: 0 d-nb.info

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